

avocadene structure-activity relationship odd-chain length

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Compound Focus: Avocadene

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Structural Features & Biological Activity

Structural Feature	Functional Role and Contribution to Bioactivity	Key Experimental Evidence
17-Carbon Odd Chain [1]	Essential for optimal cytotoxicity and FAO inhibition; odd-chain lipids may be metabolized differently than common even-chain fatty acids.	Heptadecanoic acid terminal alkyne (HATA) was ~3x more potent than palmitic acid terminal alkyne (PATA , 16-carbon) [1].
Terminal Triple Bond [1]	Critical for inducing cytotoxicity and suppressing mitochondrial respiration; alters electron density and molecular geometry.	Introduction of triple bond to C16/C17 saturated chains created compounds (PATA , HATA) with significant activity, unlike their saturated counterparts [1].
C-2 & C-4 Hydroxyl Groups & Stereochemistry [1]	The (2R,4R) configuration is vital for full activity; hydroxyl groups likely involved in target binding.	Synthetic avocadyne with (2R,4R) configuration was significantly more potent than its other stereoisomers in suppressing FAO [1].
Primary Alcohol (C-1) [1]	Necessary for activity; modification can lead to complete loss of	Acetylation of the primary alcohol group completely abolished

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	function.	avocadyne's anti-AML activity [1].

Experimental Data on Potency & Efficacy

The quantitative data below, derived from *in vitro* studies on Acute Myeloid Leukemia (AML) cell lines, directly compares the potency of avocadyne and its analogs.

Compound	IC ₅₀ in TEX Cells (μM)	IC ₅₀ in AML2 Cells (μM)	Inhibition of Mitochondrial Respiration (Basal vs. Maximal)
Avocadyne (Natural Compound)	2.33 ± 0.10 [1]	11.41 ± 1.87 [1]	Most potent inhibitor; significant suppression in both TEX and AML2 cell lines [1].
HATA (17-carbon terminal alkyne)	15.65 ± 0.57 [1]	22.60 ± 1.37 [1]	Inhibited respiration, but less effectively than avocadyne [1].
PATA (16-carbon terminal alkyne)	52.93 ± 0.66 [1]	64.44 ± 3.63 [1]	Inhibited respiration, but less effectively than avocadyne [1].
C17 (Heptadecanoic Acid, saturated)	>100 (Non-cytotoxic) [1]	>100 (Non-cytotoxic) [1]	Slight inhibition of respiration [1].
C16 (Palmitic Acid, saturated)	>100 (Non-cytotoxic) [1]	>100 (Non-cytotoxic) [1]	No inhibition of respiration [1].

Key Experimental Protocols

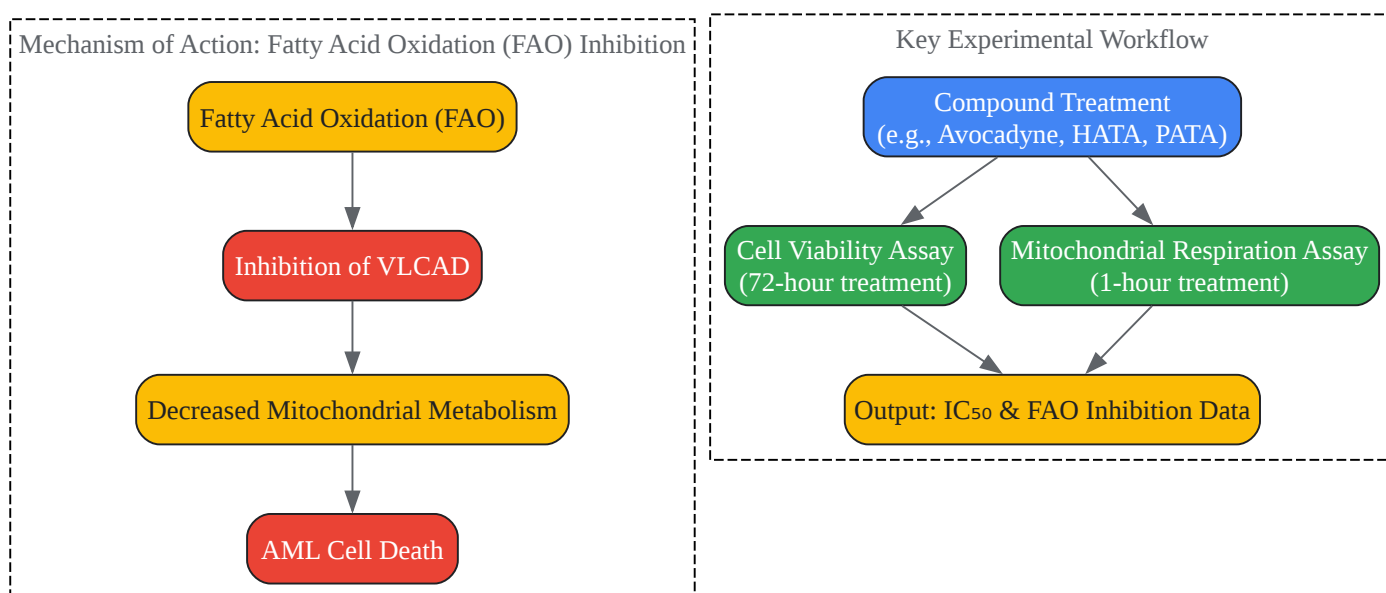
The foundational data on avocadyne's SAR was generated using the following key methodologies:

- In Vitro Cytotoxicity Assay (Cell Viability):** AML cell lines (e.g., TEX, AML2) were treated with compounds for 72 hours. Cell viability was measured, and **IC₅₀ values** (concentration that kills 50% of cells) were calculated from dose-response curves [1].

- **Mitochondrial Respiration Assay (FAO Suppression):** A key functional assay. The oxygen consumption rate (OCR) of intact AML cells was measured using a respirometer. Basal and maximal respiration rates were quantified after a 1-hour treatment with the compounds to directly assess the inhibition of fatty acid oxidation (FAO) [1].
- **Compound Synthesis and Analysis:** The four stereoisomers of avocadyne were synthesized to allow for direct comparison of the (2R,4R) configuration against other forms. Compounds were characterized using techniques like LC-MS and NMR [1] [2].

Mechanism of Action & Experimental Workflow

Avocadyne exerts its selective anti-leukemic effects by targeting a specific metabolic pathway crucial for cancer cell survival. The following diagram illustrates this mechanism and the experimental workflow used to validate it.



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Implications for Research & Development

The SAR data suggests several strategic considerations for drug development:

- **Lead Optimization:** The 17-carbon, terminally unsaturated backbone with free hydroxyl groups is a privileged scaffold. Future efforts could explore subtle modifications, such as varying the position or number of hydroxyl groups, while preserving these core features.
- **Formulation Strategies:** Avocadyne has limited aqueous solubility. Research has successfully incorporated it into **Self-Emulsifying Drug Delivery Systems (SEDDS)**, using it as a bioactive co-surfactant to form microemulsions around 20nm in diameter. This approach significantly increased its potency *in vitro* and improved oral bioavailability in a pilot mouse study [3].
- **Source and Analytical Methods:** Avocadyne is found in both the pulp and seed of avocados (with higher concentration in the seed) [1] [2]. Quantitative analysis is reliably performed using validated **LC-MS methods**, which are more sensitive and accurate for this purpose than older techniques like GC-MS [2].

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